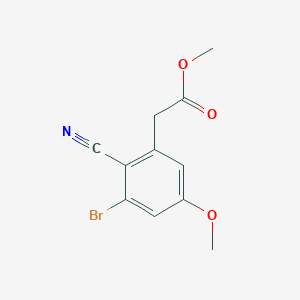
Methyl 3-bromo-2-cyano-5-methoxyphenylacetate
Descripción general
Descripción
Methyl 3-bromo-2-cyano-5-methoxyphenylacetate (MB2CPA) is a synthetic organic compound that is widely used in the laboratory for a variety of purposes. It is a versatile molecule that can be used in the synthesis of other compounds, as a reagent in chemical reactions, and as an inhibitor of enzymes. In
Aplicaciones Científicas De Investigación
Methyl 3-bromo-2-cyano-5-methoxyphenylacetate has a wide range of applications in scientific research. It is used as an inhibitor of enzymes and as a reagent in chemical reactions. It has also been used to study the structure and function of proteins, to synthesize new compounds, and to study the mechanism of action of drugs.
Mecanismo De Acción
Methyl 3-bromo-2-cyano-5-methoxyphenylacetate acts as an inhibitor of enzymes by blocking their active sites and preventing them from binding to their substrates. It has been found to be particularly effective in inhibiting the activity of serine proteases, which are enzymes involved in the breakdown of proteins.
Biochemical and Physiological Effects
Methyl 3-bromo-2-cyano-5-methoxyphenylacetate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including serine proteases, and to induce apoptosis in cells. It also has been found to inhibit the growth of cancer cells and to reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-bromo-2-cyano-5-methoxyphenylacetate has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and store. It is also relatively non-toxic, making it safe to use in experiments. However, its mechanism of action is not fully understood and its effects on living organisms are not yet fully understood. Additionally, it is not suitable for use in experiments involving large numbers of cells or animals.
Direcciones Futuras
The potential applications of Methyl 3-bromo-2-cyano-5-methoxyphenylacetate are still being explored. Future research could focus on developing better methods for synthesizing Methyl 3-bromo-2-cyano-5-methoxyphenylacetate, understanding its mechanism of action, and studying its effects on living organisms. Additionally, research could focus on developing new uses for Methyl 3-bromo-2-cyano-5-methoxyphenylacetate, such as in drug design or as a reagent in chemical reactions.
Propiedades
IUPAC Name |
methyl 2-(3-bromo-2-cyano-5-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-15-8-3-7(4-11(14)16-2)9(6-13)10(12)5-8/h3,5H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKMFIAWWQLEEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)C#N)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-2-cyano-5-methoxyphenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



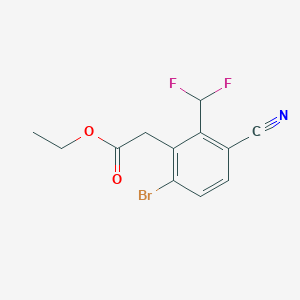

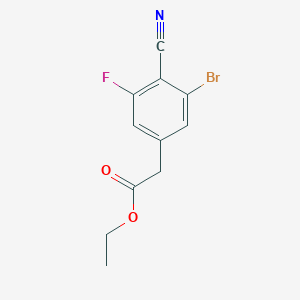
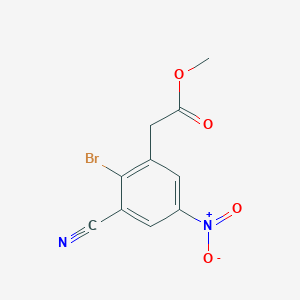
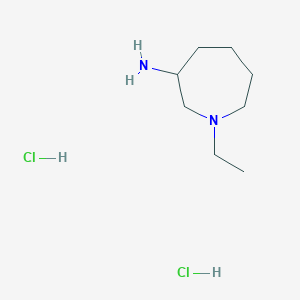


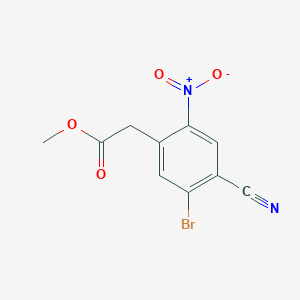

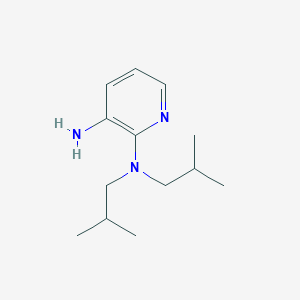
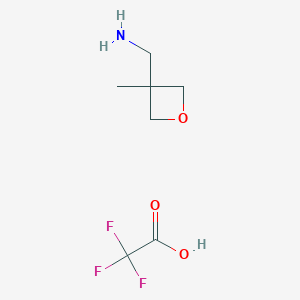
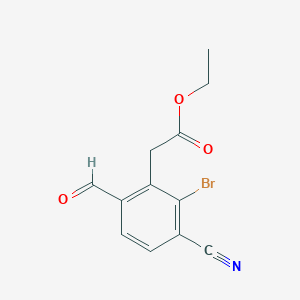
![1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-6-amine](/img/structure/B1486328.png)
